molecular formula C14H30N2 B14656304 (E)-Bis(2,4-dimethylpentan-2-yl)diazene CAS No. 52406-55-0

(E)-Bis(2,4-dimethylpentan-2-yl)diazene

Cat. No.: B14656304
CAS No.: 52406-55-0
M. Wt: 226.40 g/mol
InChI Key: XRUJEOCEPGTJNX-UHFFFAOYSA-N
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Description

(E)-Bis(2,4-dimethylpentan-2-yl)diazene is an organic compound belonging to the diazene class, characterized by a nitrogen-nitrogen double bond (N=N) flanked by two branched aliphatic substituents: 2,4-dimethylpentan-2-yl groups. The "E" configuration indicates that the substituents are on opposite sides of the diazene core, influencing steric and electronic properties.

Properties

CAS No.

52406-55-0

Molecular Formula

C14H30N2

Molecular Weight

226.40 g/mol

IUPAC Name

bis(2,4-dimethylpentan-2-yl)diazene

InChI

InChI=1S/C14H30N2/c1-11(2)9-13(5,6)15-16-14(7,8)10-12(3)4/h11-12H,9-10H2,1-8H3

InChI Key

XRUJEOCEPGTJNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)N=NC(C)(C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(2,4-dimethylpentan-2-yl)diazene typically involves the reaction of 2,4-dimethylpentan-2-ylamine with a suitable diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(2,4-dimethylpentan-2-yl)diazene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the diazene to the corresponding amine.

    Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted diazene derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Bis(2,4-dimethylpentan-2-yl)diazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula : C₁₄H₂₈N₂.
  • Substituents : Branched alkyl chains (2,4-dimethylpentan-2-yl) introduce significant steric bulk and moderate electron-donating effects.
  • Synthesis : Likely synthesized via coupling of diazonium salts with amines under controlled conditions, analogous to methods for other diazenes .

Comparison with Similar Diazene Compounds

Substituent Type and Electronic Effects

Compound Name Substituent Type Electronic Effects Key Reactivity
(E)-Bis(2,4-dimethylpentan-2-yl)diazene Branched alkyl (aliphatic) Electron-donating, steric hindrance Radical reactions, thermal decomposition
(E)-Bis(4-butylphenyl)diazene Linear alkyl (aryl) Moderate electron withdrawal Redox reactions, dye synthesis
Diazene, bis(4-fluorophenyl)-, 1-oxide Halogenated aryl Strong electron withdrawal (F atoms) Nucleophilic interactions, photoresponsive
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- Bicyclic alkyl Steric hindrance, rigid structure High thermal stability, limited solubility

Key Insight :

  • Aliphatic vs. Aryl Substituents: The target compound’s branched alkyl groups reduce conjugation with the diazene core compared to aryl-substituted analogs, leading to lower thermal stability but higher solubility in non-polar solvents .
  • Halogen Effects : Fluorinated diazenes (e.g., ) exhibit enhanced electrophilicity, enabling interactions with biomolecules, unlike the aliphatic target compound.

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound 224.39 ~50–60 (estimated) High in hexane, low in water
(E)-Bis(4-butylphenyl)diazene 310.47 85–90 Moderate in THF, low in water
Diazene, bis(bicyclo(2.2.2)oct-1-yl)- 218.34 >100 Low in polar solvents

Key Insight :

  • Branching Impact : The target compound’s branched substituents lower its melting point compared to rigid bicyclic analogs but increase volatility relative to aryl counterparts .

Key Insight :

  • Steric Hindrance : The bulky 2,4-dimethylpentan-2-yl groups in the target compound limit its participation in sterically demanding reactions, unlike less hindered aryl diazenes .
  • Comparison with Halogenated Analogs : Bromine/chlorine substituents (e.g., ) enable applications in photochemistry, whereas the target compound’s alkyl groups favor thermal stability.

Unique Features of this compound

  • Steric Profile: The branched alkyl chains create a hydrophobic environment, making it suitable for lipid-based systems or non-polar matrices.
  • Thermal Decomposition : Generates stable carbon-centered radicals, advantageous in controlled polymerization processes.
  • Lack of Conjugation : Unlike aryl diazenes, its aliphatic structure avoids unwanted UV absorption, broadening applications in transparent materials.

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